An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(chloromethyl)pyrimidine
An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-5-(chloromethyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. This document compiles available data on its molecular characteristics, and thermodynamic properties. Furthermore, it outlines generalized experimental protocols for the determination of these properties and presents a logical workflow for its synthesis, a critical aspect for its application in research and development.
Core Physical Properties
2-Chloro-5-(chloromethyl)pyrimidine is a disubstituted pyrimidine with the chemical formula C₅H₄Cl₂N₂.[1] Its structure incorporates a reactive chloromethyl group, making it a valuable building block in organic synthesis. A summary of its key physical properties is presented in the table below. It is important to note that while some experimental data is available for related compounds, certain properties for 2-Chloro-5-(chloromethyl)pyrimidine are based on predicted values and should be considered with appropriate scientific caution.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.01 g/mol | [1] |
| Appearance | Yellow solid | |
| Melting Point | No data available | |
| Boiling Point | 304.2 ± 17.0 °C (Predicted) | [2] |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | |
| Solubility | No data available for the free base. The hydrochloride salt, 2-(chloromethyl)pyrimidine hydrochloride, exhibits solubility in various solvents: DMF (30 mg/mL), DMSO (20 mg/mL), PBS (pH 7.2) (10 mg/mL), and Ethanol (2 mg/mL).[3][4] |
Experimental Protocols for Physical Property Determination
While specific experimental data for 2-Chloro-5-(chloromethyl)pyrimidine is limited, the following are generalized protocols for determining the key physical properties of pyrimidine derivatives. These methods are standard in organic chemistry laboratories and can be adapted for the characterization of this compound.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
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Melting point apparatus (e.g., digital melting point device)
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Capillary tubes
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Spatula
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Mortar and pestle
Procedure:
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Ensure the sample of 2-Chloro-5-(chloromethyl)pyrimidine is dry and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
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Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Determination of Boiling Point
For compounds that are liquid at or near room temperature, or for which a boiling point is required, a distillation-based method is employed. Given the predicted high boiling point of 2-Chloro-5-(chloromethyl)pyrimidine, vacuum distillation may be necessary to prevent decomposition.
Apparatus:
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Distillation flask
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Condenser
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Receiving flask
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Thermometer
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Heating mantle
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Vacuum source (if necessary)
Procedure:
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Place a sample of the compound in the distillation flask along with boiling chips.
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Set up the distillation apparatus.
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Begin heating the flask gently.
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The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature on the thermometer as the liquid actively boils and condenses.
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If using a vacuum, record the pressure at which the boiling point is measured.
Determination of Solubility
Understanding the solubility of a compound in various solvents is essential for its use in reactions and formulations.
Apparatus:
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Vials or test tubes
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Vortex mixer
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Analytical balance
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Various solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide)
Procedure:
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Weigh a small, precise amount of 2-Chloro-5-(chloromethyl)pyrimidine (e.g., 1-5 mg) and place it in a vial.
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Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.
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Vortex the mixture for a set period (e.g., 1-2 minutes).
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Visually inspect for complete dissolution.
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If the solid dissolves, continue adding the compound in known increments until saturation is reached.
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If the solid does not dissolve, incrementally add more solvent until it does, or until a large volume has been added, indicating low solubility.
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Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Chloro-5-(chloromethyl)pyrimidine.
This synthetic pathway involves the reduction of a pyrimidine-2-carboxylic acid ester to the corresponding alcohol, 2-(hydroxymethyl)pyrimidine. This intermediate is then subjected to chlorination, for instance, using thionyl chloride (SOCl₂), to yield the final product, 2-Chloro-5-(chloromethyl)pyrimidine. This workflow provides a logical and experimentally feasible approach for obtaining the target compound.
Application in Synthesis: Nucleophilic Substitution
The primary utility of 2-Chloro-5-(chloromethyl)pyrimidine in drug discovery and development lies in its reactivity as an electrophile in nucleophilic substitution reactions. The chloromethyl group is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the 5-position of the pyrimidine ring.
Caption: General workflow for nucleophilic substitution reactions.
This reactivity is fundamental to the construction of libraries of pyrimidine-containing compounds for screening for biological activity. The choice of nucleophile allows for the systematic modification of the molecule's structure to optimize its interaction with biological targets.
